molecular formula C30H50O4 B1263904 (6E,10E,14E,18E)-2,23-bis(hydroxymethyl)-6,10,15,19-tetramethyltetracosa-2,6,10,14,18,22-hexaene-1,24-diol

(6E,10E,14E,18E)-2,23-bis(hydroxymethyl)-6,10,15,19-tetramethyltetracosa-2,6,10,14,18,22-hexaene-1,24-diol

Cat. No. B1263904
M. Wt: 474.7 g/mol
InChI Key: YMMHDITUHQNNKU-DKTKHUEWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetrahydroxysqualene is a triterpenoid that is squalene substituted by four hydroxy groups. It is isolated from Rhus taitensis and has been shown to exhibit antimycobacterial activity. It has a role as a metabolite and an antimycobacterial drug. It is a triterpenoid, a tetrol and a primary alcohol. It derives from a hydride of a squalene.

Scientific Research Applications

Synthesis for Pharmacokinetic Studies

A study by Philippe et al. (2018) details the synthesis of carbon-14 labeled squalene, a compound closely related to the requested chemical. This synthesis is utilized in pharmacokinetic studies, with the development of two labeling approaches providing radiochemical yields of 13.5% and 38%, respectively, and a purity higher than 98% in both cases. This approach is significant for tracing and studying the pharmacokinetics of squalene-derived compounds (Philippe et al., 2018).

Role in Hopene Biosynthesis

In research by Hoshino and Ohashi (2002), a compound structurally similar to the one was used to investigate hopene biosynthesis in Alicyclobacillus acidocaldarius. This study revealed the formation of novel carbocyclic skeletons and provided insights into the enzymatic transformation processes involved in hopene biosynthesis (Hoshino & Ohashi, 2002).

Polymer Chemistry and Material Sciences

A study by Jiang et al. (2014) demonstrates the use of 2,5-bis(hydroxymethyl)furan, a compound structurally related to the requested chemical, in the enzymatic synthesis of biobased polyesters. This research highlights the potential of such compounds in developing novel materials with desirable properties for various applications in material sciences (Jiang et al., 2014).

Crown Ether Synthesis

Naemura et al. (1985) utilized a compound similar to the one requested in the synthesis of chiral 18-crown-6 derivatives. These derivatives play a crucial role in the extraction of alkali metal picrates, showcasing the chemical's utility in the preparation of complex organic structures with potential applications in supramolecular chemistry (Naemura et al., 1985).

properties

Product Name

(6E,10E,14E,18E)-2,23-bis(hydroxymethyl)-6,10,15,19-tetramethyltetracosa-2,6,10,14,18,22-hexaene-1,24-diol

Molecular Formula

C30H50O4

Molecular Weight

474.7 g/mol

IUPAC Name

(6E,10E,14E,18E)-2,23-bis(hydroxymethyl)-6,10,15,19-tetramethyltetracosa-2,6,10,14,18,22-hexaene-1,24-diol

InChI

InChI=1S/C30H50O4/c1-25(13-7-15-27(3)17-9-19-29(21-31)22-32)11-5-6-12-26(2)14-8-16-28(4)18-10-20-30(23-33)24-34/h11-12,15-16,19-20,31-34H,5-10,13-14,17-18,21-24H2,1-4H3/b25-11+,26-12+,27-15+,28-16+

InChI Key

YMMHDITUHQNNKU-DKTKHUEWSA-N

Isomeric SMILES

C/C(=C\CC/C=C(/CC/C=C(/CCC=C(CO)CO)\C)\C)/CC/C=C(/CCC=C(CO)CO)\C

SMILES

CC(=CCCC=C(C)CCC=C(C)CCC=C(CO)CO)CCC=C(C)CCC=C(CO)CO

Canonical SMILES

CC(=CCCC=C(C)CCC=C(C)CCC=C(CO)CO)CCC=C(C)CCC=C(CO)CO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6E,10E,14E,18E)-2,23-bis(hydroxymethyl)-6,10,15,19-tetramethyltetracosa-2,6,10,14,18,22-hexaene-1,24-diol
Reactant of Route 2
(6E,10E,14E,18E)-2,23-bis(hydroxymethyl)-6,10,15,19-tetramethyltetracosa-2,6,10,14,18,22-hexaene-1,24-diol
Reactant of Route 3
(6E,10E,14E,18E)-2,23-bis(hydroxymethyl)-6,10,15,19-tetramethyltetracosa-2,6,10,14,18,22-hexaene-1,24-diol
Reactant of Route 4
(6E,10E,14E,18E)-2,23-bis(hydroxymethyl)-6,10,15,19-tetramethyltetracosa-2,6,10,14,18,22-hexaene-1,24-diol
Reactant of Route 5
(6E,10E,14E,18E)-2,23-bis(hydroxymethyl)-6,10,15,19-tetramethyltetracosa-2,6,10,14,18,22-hexaene-1,24-diol
Reactant of Route 6
Reactant of Route 6
(6E,10E,14E,18E)-2,23-bis(hydroxymethyl)-6,10,15,19-tetramethyltetracosa-2,6,10,14,18,22-hexaene-1,24-diol

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